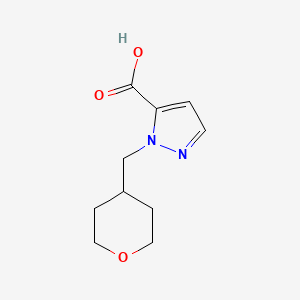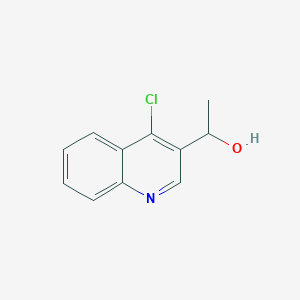
1-(4-Chloroquinolin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloroquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family, which consists of nitrogen-containing bicyclic compounds. Quinoline derivatives are widely used in various fields such as medicine, food, catalysts, dyes, materials, and electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chloroquinolin-3-yl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloroquinoline with ethylene oxide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(4-Chloroquinolin-3-yl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is 1-(4-chloroquinolin-3-yl)ethanoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction of this compound results in the formation of 1-(4-chloroquinolin-3-yl)ethane.
Substitution: Substitution reactions involving this compound typically involve nucleophilic substitution, where a nucleophile replaces the chlorine atom. Common reagents used in these reactions include sodium hydroxide (NaOH) and potassium iodide (KI). The major products formed from these reactions are various quinoline derivatives.
Applications De Recherche Scientifique
1-(4-Chloroquinolin-3-yl)ethanol has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding assays. Its unique structure allows for the exploration of biological pathways and the development of new therapeutic agents.
Medicine: Medically, this compound has shown potential as an antimalarial, antimicrobial, and anticancer agent. Its derivatives are being investigated for their efficacy in treating various diseases, including malaria and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable compound in the manufacturing of various materials.
Mécanisme D'action
The mechanism by which 1-(4-Chloroquinolin-3-yl)ethanol exerts its effects involves its interaction with molecular targets and pathways. The compound's unique structure allows it to bind to specific receptors and enzymes, leading to the modulation of biological processes. For example, in the case of antimalarial activity, this compound interferes with the heme detoxification pathway in malaria parasites, leading to their death.
Comparaison Avec Des Composés Similaires
1-(4-Chloroquinolin-3-yl)ethanol is compared with other similar compounds, such as 1-(7-chloroquinolin-4-yl)ethanol and 1-(quinolin-3-yl)ethanol. While these compounds share structural similarities, this compound exhibits unique properties that make it particularly useful in specific applications. For instance, its chlorine atom provides enhanced reactivity and binding affinity compared to its non-chlorinated counterparts.
List of Similar Compounds
1-(7-chloroquinolin-4-yl)ethanol
1-(quinolin-3-yl)ethanol
1-(4-methylquinolin-3-yl)ethanol
1-(8-hydroxyquinolin-3-yl)ethanol
Propriétés
Formule moléculaire |
C11H10ClNO |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
1-(4-chloroquinolin-3-yl)ethanol |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)9-6-13-10-5-3-2-4-8(10)11(9)12/h2-7,14H,1H3 |
Clé InChI |
WWMVAJGRRMEIRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C2=CC=CC=C2N=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


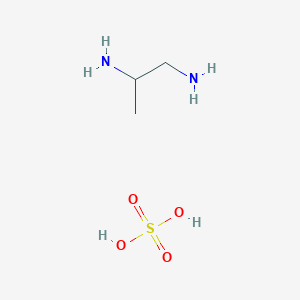
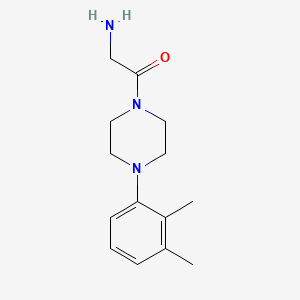
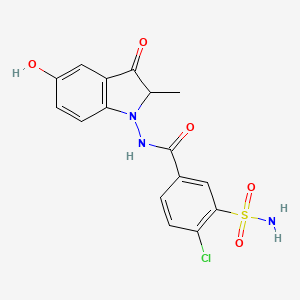

![tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate](/img/structure/B15355261.png)
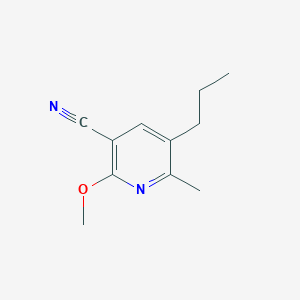
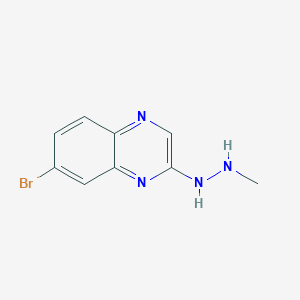
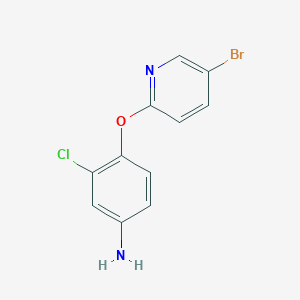

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
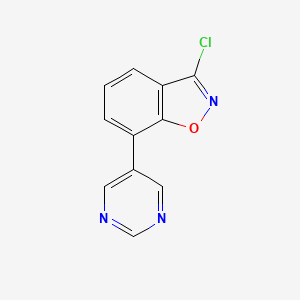
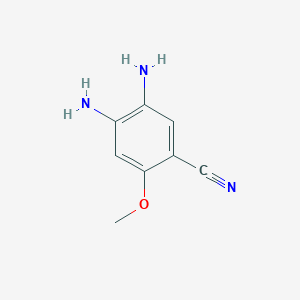
![1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)
